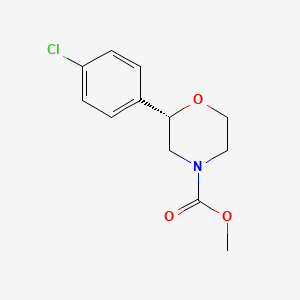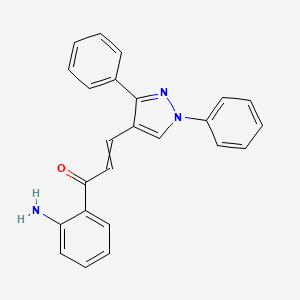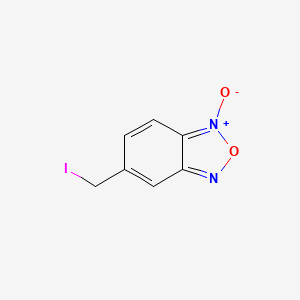
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and reactivity It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the iodination of a precursor compound. One common method is the reaction of a benzoxadiazole derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the precursor benzoxadiazole, followed by iodination using industrial-grade reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the temperature and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazoles, azides, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, affecting the oxidative state of cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole include other halomethyl derivatives of benzoxadiazoles, such as 5-(Chloromethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole and 5-(Bromomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole .
Uniqueness
What sets this compound apart is its iodine atom, which imparts unique reactivity and biological activity. The larger atomic size and higher electronegativity of iodine compared to chlorine or bromine make this compound particularly effective in certain chemical reactions and biological applications .
Propriétés
Numéro CAS |
871463-56-8 |
|---|---|
Formule moléculaire |
C7H5IN2O2 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
5-(iodomethyl)-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5IN2O2/c8-4-5-1-2-7-6(3-5)9-12-10(7)11/h1-3H,4H2 |
Clé InChI |
PMEIALWGEJGFCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=[N+](ON=C2C=C1CI)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


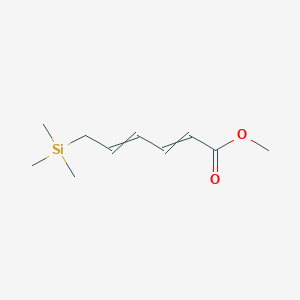
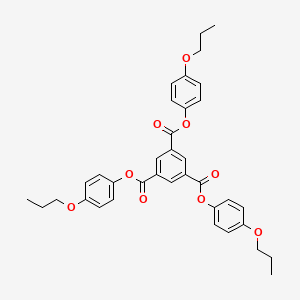
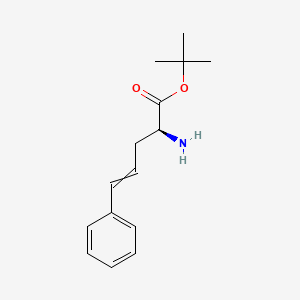

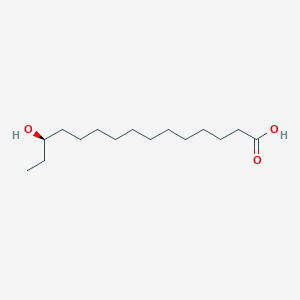

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

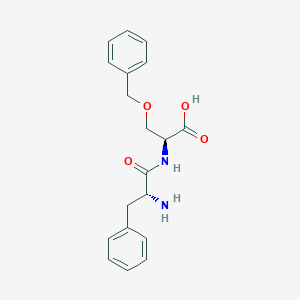
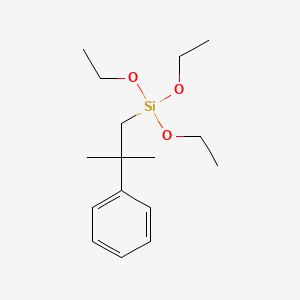
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)

